molecular formula C17H26ClNO B5128137 1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine

Cat. No.: B5128137
M. Wt: 295.8 g/mol
InChI Key: MKTJLMPAHYWXIB-UHFFFAOYSA-N
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Description

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a butyl chain that is further substituted with a 2-chloro-5-methylphenoxy group

Properties

IUPAC Name

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-13-15(2)5-6-16(17)18/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTJLMPAHYWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine typically involves the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be synthesized through the chlorination of 5-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-chloro-5-methylphenoxybutane: The 2-chloro-5-methylphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2-chloro-5-methylphenoxybutane.

    Cyclization to form this compound: The 2-chloro-5-methylphenoxybutane is then reacted with 4-methylpiperidine under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane
  • 1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine

Uniqueness

1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

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